
1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,9-Trioxa-4-phosphaheptacos-10-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt, 4-oxide, (7R,10Z)- is a complex organic compound with a unique structure. It is characterized by the presence of multiple functional groups, including a phosphonium group, an aminium group, and several oxygen atoms. This compound is known for its potential pharmacological activities and applications in various scientific fields.
Méthodes De Préparation
The synthesis of 3,5,9-Trioxa-4-phosphaheptacos-10-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt, 4-oxide, (7R,10Z)- involves several steps. The synthetic route typically starts with the preparation of the phosphonium salt, followed by the introduction of the aminium group and the formation of the inner salt. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxides, while reduction reactions may result in the formation of reduced derivatives .
Applications De Recherche Scientifique
3,5,9-Trioxa-4-phosphaheptacos-10-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt, 4-oxide, (7R,10Z)- has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential pharmacological activities, including antibiotic and anti-inflammatory properties. In medicine, it is being explored for its potential use in drug development and therapeutic applications. In industry, it is used in the synthesis of complex coordination materials and as a raw material in various chemical processes .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with phosphatidylinositol transfer proteins, influencing lipid metabolism and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3,5,9-Trioxa-4-phosphaheptacos-10-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt, 4-oxide, (7R,10Z)- stands out due to its unique structure and functional groups. Similar compounds include other phosphonium and aminium salts with varying chain lengths and functional groups. The uniqueness of this compound lies in its specific combination of functional groups and its potential pharmacological activities .
Propriétés
Formule moléculaire |
C44H86NO7P |
|---|---|
Poids moléculaire |
772.1 g/mol |
Nom IUPAC |
[(2R)-3-[(Z)-octadec-1-enoxy]-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,36,39,43H,6-20,22,24-35,37-38,40-42H2,1-5H3/b23-21-,39-36-/t43-/m1/s1 |
Clé InChI |
DSWOVBIRJNAJAF-NVJOKYTBSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



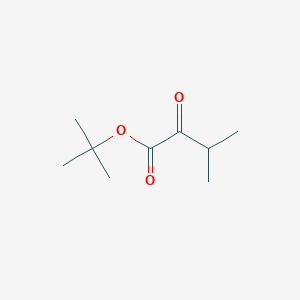
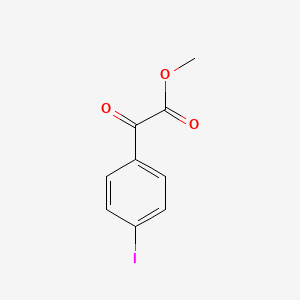
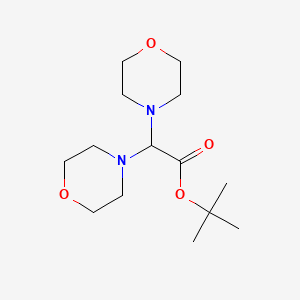
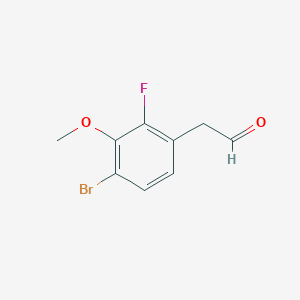
![2-Chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13121641.png)
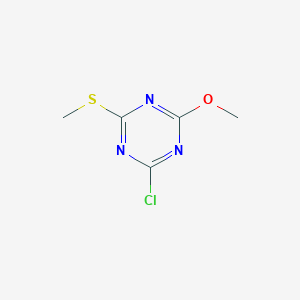
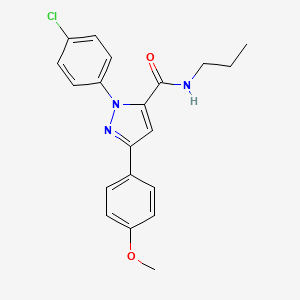
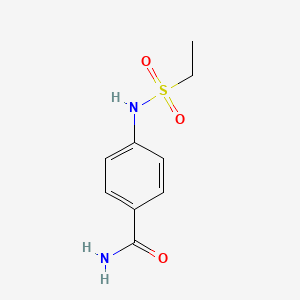
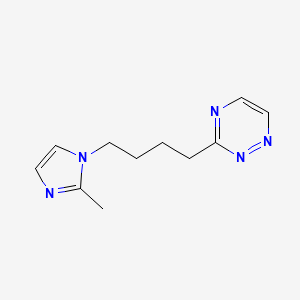
![2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13121684.png)



